![molecular formula C33H44O2 B12669301 4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL] CAS No. 93892-44-5](/img/structure/B12669301.png)
4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL] is a complex organic compound with the molecular formula C33H44O2 and a molecular weight of 472.7013 . This compound is characterized by its unique structure, which includes cyclopentyl and dimethylindan groups, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 4,4’-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL] involves multiple steps, typically starting with the preparation of the cyclopentyl and dimethylindan precursors. These precursors are then subjected to a series of reactions, including condensation and cyclization, under controlled conditions to form the final product. Industrial production methods often involve optimizing these reactions to increase yield and purity .
Chemical Reactions Analysis
4,4’-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL] undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Scientific Research Applications
4,4’-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL] involves its interaction with specific molecular targets and pathways. Its unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .
Comparison with Similar Compounds
When compared to similar compounds, 4,4’-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL] stands out due to its distinctive structural features and reactivity. Similar compounds include:
4,4’-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL] analogs: These compounds share a similar core structure but differ in the substituents attached to the indan or cyclopentyl rings.
Cyclopentyl and dimethylindan derivatives: These compounds have variations in the cyclopentyl or dimethylindan groups, leading to different chemical and biological properties.
Properties
CAS No. |
93892-44-5 |
|---|---|
Molecular Formula |
C33H44O2 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
6-cyclopentyl-4-[(6-cyclopentyl-5-hydroxy-3,3-dimethyl-1,2-dihydroinden-4-yl)methyl]-3,3-dimethyl-1,2-dihydroinden-5-ol |
InChI |
InChI=1S/C33H44O2/c1-32(2)15-13-22-17-24(20-9-5-6-10-20)30(34)26(28(22)32)19-27-29-23(14-16-33(29,3)4)18-25(31(27)35)21-11-7-8-12-21/h17-18,20-21,34-35H,5-16,19H2,1-4H3 |
InChI Key |
BFMRXSZZYNJRHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=CC(=C(C(=C21)CC3=C4C(=CC(=C3O)C5CCCC5)CCC4(C)C)O)C6CCCC6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


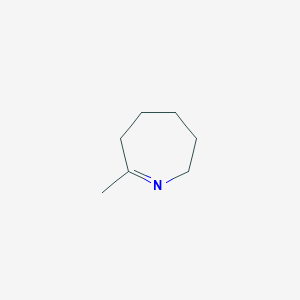



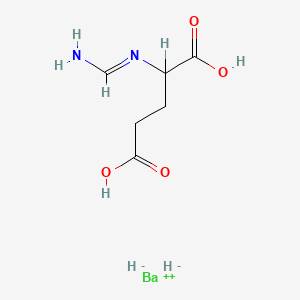
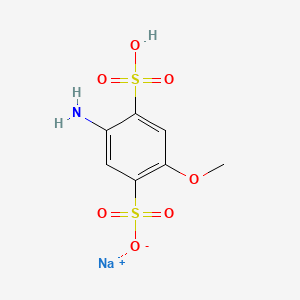
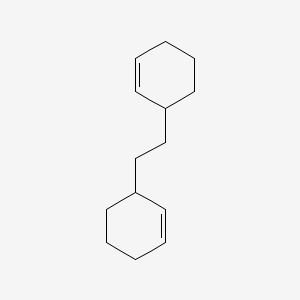


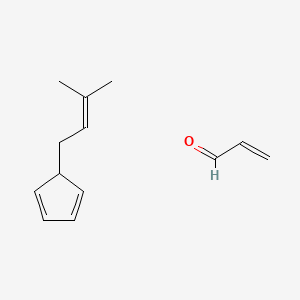
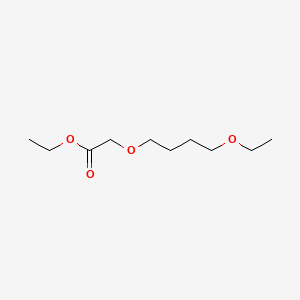
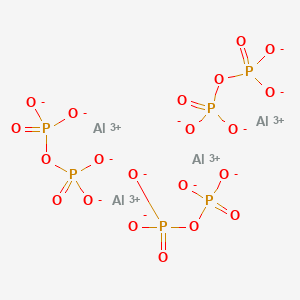

![2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane](/img/structure/B12669297.png)
